(S)-S-Benzoylcaptopril
(S)-S-Benzoylcaptopril
Brand Name:
Vulcanchem
CAS No.:
75107-57-2
VCID:
VC0031241
InChI:
InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11-,13+/m1/s1
SMILES:
CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O
Molecular Formula:
C16H19NO4S
Molecular Weight:
321.4 g/mol
(S)-S-Benzoylcaptopril
CAS No.: 75107-57-2
Reference Standards
VCID: VC0031241
Molecular Formula: C16H19NO4S
Molecular Weight: 321.4 g/mol
CAS No. | 75107-57-2 |
---|---|
Product Name | (S)-S-Benzoylcaptopril |
Molecular Formula | C16H19NO4S |
Molecular Weight | 321.4 g/mol |
IUPAC Name | (2S)-1-[(2S)-3-benzoylsulfanyl-2-methylpropanoyl]pyrrolidine-2-carboxylic acid |
Standard InChI | InChI=1S/C16H19NO4S/c1-11(10-22-16(21)12-6-3-2-4-7-12)14(18)17-9-5-8-13(17)15(19)20/h2-4,6-7,11,13H,5,8-10H2,1H3,(H,19,20)/t11-,13+/m1/s1 |
Standard InChIKey | PZFBMHLQMFIRCU-YPMHNXCESA-N |
Isomeric SMILES | C[C@H](CSC(=O)C1=CC=CC=C1)C(=O)N2CCC[C@H]2C(=O)O |
SMILES | CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Canonical SMILES | CC(CSC(=O)C1=CC=CC=C1)C(=O)N2CCCC2C(=O)O |
Synonyms | SQ 25868; 1-[3-(Benzoylthio)-2-methyl-1-oxopropyl]-L-proline; 1-[(2S)-3-(Benzoylthio)-2-methyl-1-oxopropyl]-L-proline |
PubChem Compound | 156555 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume